molecular formula C14H24ClN B3085642 Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride CAS No. 1158232-13-3

Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Cat. No. B3085642
CAS RN: 1158232-13-3
M. Wt: 241.8 g/mol
InChI Key: TZQOWICFLKLMRD-UHFFFAOYSA-N
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Description

The compound is an amine derivative, which are organic compounds that contain a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines typically involves the reaction of ammonia or an amine with a reactive organic molecule. For example, isopropylamine can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom connected to hydrogen atoms and/or alkyl groups. The nitrogen atom in amines is sp3 hybridized, meaning it has a tetrahedral geometry .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including protonation, alkylation, acylation, and condensation with carbonyls .


Physical And Chemical Properties Analysis

Amines are generally colorless, although they can darken upon standing due to impurities. They have a characteristic “fishy” odor. Amines are polar and can form hydrogen bonds, making them soluble in water .

Scientific Research Applications

Safety and Hazards

Amines can be irritants and can cause burns in the eyes, skin, and respiratory tract. They are also flammable .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQOWICFLKLMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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